molecular formula C16H17N5O3 B6687173 7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one

7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one

Cat. No.: B6687173
M. Wt: 327.34 g/mol
InChI Key: NEGWYJLFNVHZCN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one is a fascinating compound with a complex molecular structure. This compound features a benzoxazinone core, which is known for its diverse biological activities and applications. The presence of a triazole and a pyrrolidine moiety further enhances its chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps. The key steps include the formation of the benzoxazinone ring, introduction of the triazole moiety, and the incorporation of the pyrrolidine unit. The reactions are usually carried out under controlled conditions to ensure high yield and purity. Reagents such as triazole, pyrrolidine, and specific coupling agents are used in these synthetic routes.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the synthetic routes for large-scale manufacturing. This could include developing efficient catalytic processes, recycling of solvents, and using environmentally friendly reagents. The reaction conditions are carefully monitored to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each of these reactions can modify the compound's properties and yield different products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvent environments to facilitate the desired chemical transformations.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry: In chemistry, 7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits various biological activities, making it a subject of research in fields like pharmacology and biochemistry. It has shown potential in inhibiting certain enzymes and interacting with specific proteins, leading to possible therapeutic applications.

Medicine: In medicine, this compound is studied for its potential use as a drug candidate. Its interactions with biological targets suggest it could be effective in treating certain diseases or conditions, including some forms of cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of novel materials, including polymers and coatings

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the target's activity or alter its function, leading to the observed biological effects. The pathways involved include signal transduction cascades and metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include other benzoxazinones, triazole-containing molecules, and pyrrolidine derivatives. These compounds share structural elements with 7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one but differ in their specific substitutions and functional groups.

Uniqueness: What sets this compound apart is the unique combination of the benzoxazinone, triazole, and pyrrolidine moieties. This combination enhances its chemical versatility and biological activity, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

7-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15-10-24-14-8-11(3-4-13(14)18-15)16(23)21-6-1-2-12(21)9-20-7-5-17-19-20/h3-5,7-8,12H,1-2,6,9-10H2,(H,18,22)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGWYJLFNVHZCN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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